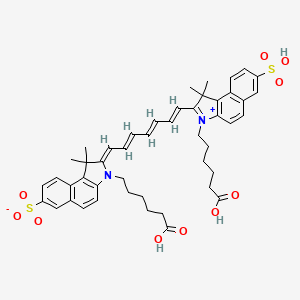

Cy7.5 diacid(diso3)

Description

BenchChem offers high-quality Cy7.5 diacid(diso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7.5 diacid(diso3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N2O10S2/c1-46(2)40(48(28-14-8-12-18-42(50)51)38-26-20-32-30-34(60(54,55)56)22-24-36(32)44(38)46)16-10-6-5-7-11-17-41-47(3,4)45-37-25-23-35(61(57,58)59)31-33(37)21-27-39(45)49(41)29-15-9-13-19-43(52)53/h5-7,10-11,16-17,20-27,30-31H,8-9,12-15,18-19,28-29H2,1-4H3,(H3-,50,51,52,53,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMMRDXOVKKYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. This document details its key spectral characteristics, outlines the experimental protocols for their determination, and presents a typical experimental workflow for its application in biomolecule labeling and imaging. Sulfo-Cyanine7.5 dicarboxylic acid is a water-soluble cyanine dye valued for its bright fluorescence and deep tissue penetration, making it a powerful tool in various research and drug development applications.[1][2]

Core Spectral Properties

The defining characteristics of a fluorescent dye are its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. These properties dictate its suitability for specific applications and instrumentation. The spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below.

| Spectral Property | Value |

| Excitation/Absorption Maximum (λabs) | 778 nm[3] |

| Emission Maximum (λem) | 797 nm[3] |

| Molar Extinction Coefficient (ε) | 222,000 L·mol-1·cm-1[3] |

| Fluorescence Quantum Yield (ΦF) | 0.21[3] |

| Recommended Stokes Shift | ~19 nm |

| Solubility | Water, DMF, DMSO[4] |

Experimental Protocols

Accurate characterization of the spectral properties of fluorescent dyes is crucial for reliable and reproducible experimental results. The following sections detail the standard methodologies for measuring the key spectral parameters of Sulfo-Cyanine7.5 dicarboxylic acid.

Measurement of the Absorption Spectrum

The absorption spectrum reveals the wavelengths of light a molecule absorbs. This is a fundamental property for determining the optimal excitation wavelength.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Sulfo-Cyanine7.5 dicarboxylic acid in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to yield an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.[5]

-

Instrumentation: A UV-Vis spectrophotometer is used for this measurement.

-

Procedure:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorbance of the dye solution across a range of wavelengths (e.g., 600-900 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

Measurement of the Fluorescence Emission Spectrum

The fluorescence emission spectrum shows the wavelengths of light emitted by the dye after excitation.

Methodology:

-

Sample Preparation: Use the same dilute solution prepared for the absorbance measurement.

-

Instrumentation: A spectrofluorometer is required for this measurement.

-

Procedure:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λabs) determined previously (778 nm).

-

Scan the emission wavelengths over a range that includes the expected emission (e.g., 780-900 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Determination of the Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

-

Principle: The Beer-Lambert law (A = εlc) is used, where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

-

Procedure:

Determination of the Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

-

Reference Standard: A well-characterized fluorescent dye with a known quantum yield and similar spectral properties to the sample is chosen as a reference.

-

Procedure:

-

Prepare solutions of both the Sulfo-Cyanine7.5 dicarboxylic acid and the reference standard with identical absorbance at the same excitation wavelength.[8]

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation and emission bandwidths, detector settings).

-

Integrate the area under the emission curves for both the sample and the reference.

-

The quantum yield of the sample (ΦF,S) is calculated using the following equation: ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:

-

ΦF,R is the quantum yield of the reference.

-

IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

-

AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions, respectively.[8][9]

-

-

Experimental Workflow: Protein Labeling and Fluorescence Imaging

Sulfo-Cyanine7.5 dicarboxylic acid, with its reactive carboxylic acid groups, can be conjugated to biomolecules for various imaging applications. The following diagram illustrates a general workflow for labeling a target protein and subsequent visualization via fluorescence microscopy.

This workflow demonstrates the activation of the carboxylic acid groups of the dye, conjugation to a target protein, purification of the labeled protein, and its subsequent use in fluorescence microscopy for imaging.

References

- 1. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 5. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]

- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

An In-depth Technical Guide to Cy7.5 Diacid (diso3): Excitation, Emission, and Applications

This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of Cy7.5 diacid (diso3), a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of the dye, methodologies for its use, and visual representations of its application in biological research.

Core Photophysical Properties

Cy7.5 diacid (diso3), also known as sulfo-Cyanine7.5 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye notable for its high molar extinction coefficient and good fluorescence quantum yield. Its spectral characteristics make it an excellent candidate for a variety of biological imaging and labeling applications, particularly for in vivo studies where deep tissue penetration and low autofluorescence are critical.

Quantitative Data Summary

The key photophysical properties of sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below. These values are crucial for designing and executing experiments, as well as for the quantitative analysis of fluorescence data.

| Property | Value |

| Excitation Maximum (λex) | 778 nm |

| Emission Maximum (λem) | 797 nm |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.21 |

| Recommended Excitation Laser | 780 nm |

| Recommended Emission Filter | 800 - 850 nm |

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are highly dependent on meticulous experimental execution. This section provides detailed protocols for the characterization of Cy7.5 diacid's spectral properties and a common application in immunofluorescence.

Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the excitation and emission spectra of Cy7.5 diacid using a fluorescence spectrophotometer.

Materials:

-

sulfo-Cyanine7.5 dicarboxylic acid

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Fluorescence spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of sulfo-Cyanine7.5 dicarboxylic acid in PBS. A typical concentration is 1 mg/mL.

-

From the stock solution, prepare a dilute working solution in PBS. The final concentration should result in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrophotometer to the expected emission maximum (e.g., 797 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 650 nm to 800 nm).

-

Place a cuvette with blank PBS in the sample holder and record a baseline spectrum.

-

Replace the blank with the cuvette containing the Cy7.5 diacid solution and record the excitation spectrum.

-

The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (e.g., 778 nm).

-

Set the emission monochromator to scan a range of wavelengths (e.g., 780 nm to 900 nm).

-

Record a baseline spectrum with a blank PBS solution.

-

Record the emission spectrum of the Cy7.5 diacid solution.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Immunofluorescence Staining of HER2-Positive Cancer Cells

This protocol describes the use of Cy7.5 diacid, in its NHS ester form for antibody conjugation, to label and visualize the HER2 receptor on the surface of breast cancer cells.

Materials:

-

sulfo-Cyanine7.5 NHS ester

-

Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

-

HER2-positive breast cancer cell line (e.g., SK-BR-3)

-

HER2-negative breast cancer cell line (e.g., MDA-MB-231) as a negative control

-

Cell culture medium and supplements

-

Paraformaldehyde (4%) in PBS

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope with appropriate filters for Cy7.5 and DAPI

Procedure:

-

Antibody Conjugation:

-

Follow a standard antibody labeling protocol to conjugate sulfo-Cyanine7.5 NHS ester to the anti-HER2 antibody. This typically involves reacting the NHS ester with the primary amines of the antibody in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3).

-

Purify the conjugated antibody to remove unconjugated dye using a desalting column.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for Cy7.5).

-

-

Cell Culture and Preparation:

-

Culture HER2-positive and HER2-negative cells on glass coverslips in a petri dish until they reach the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with the Cy7.5-conjugated anti-HER2 antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS to remove unbound antibodies.

-

Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy7.5 (excitation ~780 nm, emission ~810 nm) and DAPI (excitation ~360 nm, emission ~460 nm).

-

HER2-positive cells will show a distinct red fluorescence on the cell membrane, while HER2-negative cells will show minimal to no red fluorescence.

-

Visualizations

Diagrams are provided below to illustrate a key signaling pathway where Cy7.5-labeled antibodies are relevant and the experimental workflow for their use.

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy7.5 and Cy7.5 Diacid (diso3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the water solubility of the standard near-infrared (NIR) cyanine dye, Cy7.5, and its sulfonated counterpart, Cy7.5 diacid (diso3). Understanding the solubility characteristics of these fluorophores is critical for their effective application in aqueous-based biological research and drug development, including bioconjugation, in vivo imaging, and flow cytometry.[1][2][3] This document outlines the structural basis for their differing solubilities, presents their key properties in a comparative table, provides a detailed experimental protocol for determining water solubility, and illustrates relevant concepts with diagrams.

Introduction: The Critical Role of Solubility in Fluorescent Probe Performance

Cyanine dyes, such as Cy7.5, are widely utilized fluorescent labels due to their high extinction coefficients, moderate quantum yields, and emission in the near-infrared spectrum, which allows for deep tissue imaging with minimal background autofluorescence.[2][4] However, the utility of standard cyanine dyes in biological applications can be limited by their poor water solubility.[5][6] This often necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve dissolution for labeling reactions in aqueous buffers.[6][7][8][9] The introduction of such solvents can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies.[5]

To address this limitation, sulfonated versions of cyanine dyes, such as Cy7.5 diacid (diso3), have been developed. The addition of sulfonate groups dramatically enhances the hydrophilicity and, consequently, the water solubility of the dye.[1][7][9] This allows for direct use in aqueous media, simplifying labeling protocols and reducing the risk of solvent-induced damage to biological samples.[5] Furthermore, increased water solubility can mitigate dye aggregation, a phenomenon that can lead to fluorescence quenching and inaccurate experimental results.[1][9]

Comparative Analysis of Cy7.5 and Cy7.5 Diacid (diso3)

The primary distinction between Cy7.5 and Cy7.5 diacid (diso3) lies in the presence of sulfonate (-SO3) groups on the indolenine rings of the cyanine core structure. These negatively charged moieties significantly increase the polarity of the molecule, facilitating favorable interactions with water molecules and leading to enhanced aqueous solubility.

Below is a table summarizing the key properties of both dyes based on available data. While specific quantitative solubility values are not consistently published across suppliers, the qualitative difference is well-established and significant.

| Property | Cy7.5 (Non-Sulfonated) | Cy7.5 diacid (diso3) (Sulfonated) | Reference(s) |

| Water Solubility | Low; requires organic co-solvents (DMSO, DMF) | High; readily soluble in aqueous buffers | [1][5][6][7][8][9] |

| Typical Solvent(s) | DMSO, DMF, methanol, chloroform | Water, PBS, other aqueous buffers, DMSO, DMF | [5][10] |

| Aggregation in Aqueous Media | Prone to aggregation | Reduced tendency for aggregation | [1][9] |

| Labeling Protocol | Requires dissolution in an organic co-solvent prior to addition to aqueous reaction mixtures. | Can be directly dissolved in aqueous reaction mixtures. | [5][6][7][8][9] |

| Spectral Properties | Nearly identical to sulfonated version | Nearly identical to non-sulfonated version | [7][8][9] |

| Applications | Labeling of biomolecules in the presence of organic co-solvents, labeling of small molecules in organic media. | Labeling of sensitive biomolecules (proteins, antibodies) in purely aqueous systems, in vivo imaging. | [1][5] |

Experimental Protocol: Determination of Aqueous Solubility

For researchers wishing to quantify the water solubility of these or other fluorescent dyes, the shake-flask method is a reliable and widely accepted technique.[7] This method determines the thermodynamic solubility of a compound in a given solvent. The concentration of the dissolved dye can then be accurately measured using UV-Vis spectrophotometry, leveraging the high extinction coefficient of cyanine dyes.

Materials and Equipment

-

Cy7.5 or Cy7.5 diacid (diso3) powder

-

Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the dye powder to a known volume of the aqueous solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess, undissolved dye to sediment.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high concentration readings due to light scattering.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of the dye with known concentrations in the same aqueous solvent.

-

Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of the dye using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Measurement of Saturated Solution Concentration:

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the aqueous solubility of the dye.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Caption: Structural differences between Cy7.5 and Cy7.5 diacid and their effect on water solubility.

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

The choice between Cy7.5 and its sulfonated derivative, Cy7.5 diacid (diso3), is primarily dictated by the requirements of the experimental system. For applications involving sensitive biological macromolecules in aqueous environments, the high water solubility of Cy7.5 diacid (diso3) offers a significant advantage by eliminating the need for potentially denaturing organic co-solvents and reducing the likelihood of dye aggregation. In contrast, the standard Cy7.5 may be suitable for labeling in organic media or for applications where the introduction of a small percentage of an organic co-solvent is tolerable. A thorough understanding of these solubility differences is paramount for the successful design and execution of experiments utilizing these powerful near-infrared fluorescent probes.

References

- 1. enamine.net [enamine.net]

- 2. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. sdc.org.uk [sdc.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Advantage of Sulfo-Cyanine Dyes in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the ability to accurately visualize and quantify molecular interactions is paramount. Fluorescent labeling has emerged as a cornerstone technique, and among the vast array of available fluorophores, sulfo-cyanine dyes have carved out a significant niche. Their unique photophysical properties and enhanced aqueous solubility offer researchers a powerful toolkit for a diverse range of applications, from fundamental cell biology to advanced drug discovery. This technical guide provides a comprehensive overview of the core advantages of using sulfo-cyanine dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

Core Advantages of Sulfo-Cyanine Dyes

The primary advantage of sulfo-cyanine dyes lies in the addition of sulfonate groups to the cyanine core structure. This seemingly minor chemical modification imparts a host of beneficial properties that address common challenges encountered with traditional fluorescent labels.

1. Enhanced Aqueous Solubility: The sulfonate groups render sulfo-cyanine dyes highly water-soluble. This is a critical feature for biological applications, as it allows for direct labeling of biomolecules such as proteins, antibodies, and nucleic acids in aqueous buffers without the need for organic co-solvents like DMSO or DMF. This simplifies the conjugation process, minimizes the risk of protein denaturation that can be caused by organic solvents, and reduces the tendency of the dyes to aggregate. Aggregation is a significant concern with non-sulfonated cyanine dyes, as it can lead to fluorescence quenching and inaccurate quantification.

2. Reduced Non-Specific Binding: The negative charge imparted by the sulfonate groups helps to minimize non-specific binding of the dye to cellular components and other biomolecules. This leads to a lower background signal and a higher signal-to-noise ratio, resulting in clearer and more reliable imaging and quantitative data.

3. Bright and Photostable Fluorescence: Sulfo-cyanine dyes are renowned for their high molar extinction coefficients and good quantum yields, resulting in exceptionally bright fluorescent signals. Furthermore, they exhibit superior photostability compared to many traditional dyes like FITC, allowing for longer exposure times during imaging and more robust data collection in time-lapse experiments.

4. Versatility in Applications: The favorable properties of sulfo-cyanine dyes make them suitable for a wide array of research applications, including:

-

Fluorescence Microscopy: Their brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.

-

Flow Cytometry: The availability of a wide range of spectrally distinct sulfo-cyanine dyes enables multicolor analysis of complex cell populations.

-

Western Blotting and ELISAs: Their high sensitivity allows for the detection of low-abundance proteins.

-

In Vivo Imaging: Near-infrared (NIR) emitting sulfo-cyanine dyes offer deep tissue penetration and low background autofluorescence, making them valuable tools for animal imaging studies.

Quantitative Comparison of Common Fluorophores

To aid in the selection of the most appropriate fluorophore for a given application, the following table summarizes the key photophysical properties of several common sulfo-cyanine dyes alongside other widely used fluorescent labels.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Sulfo-Cy3 | ~554 | ~568 | ~150,000 | ~0.1-0.3 |

| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.2 |

| Sulfo-Cy7 | ~747 | ~776 | ~199,000 | ~0.13 |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 |

| FITC | 495 | 519 | 75,000 | 0.92 |

Experimental Protocols

This section provides detailed methodologies for common experimental procedures utilizing sulfo-cyanine dyes.

Antibody Conjugation with Sulfo-Cyanine NHS Ester

This protocol describes the covalent labeling of an antibody with a sulfo-cyanine N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

-

Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

-

Sulfo-Cyanine NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare Antibody:

-

Dissolve or dilute the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the Sulfo-Cyanine NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point.

-

Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a Sephadex G-25 column with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will elute in the void volume (the first colored fraction). Unconjugated dye will be retained on the column.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

-

Immunofluorescence Staining of Phosphorylated EGFR

This protocol details the use of a sulfo-cyanine-conjugated antibody to visualize the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.

Materials:

-

Cells grown on coverslips

-

EGF (Epidermal Growth Factor)

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary antibody against phosphorylated EGFR (e.g., anti-pY1068)

-

Sulfo-Cy3 or Sulfo-Cy5 conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Treatment:

-

Starve cells in serum-free medium for 12-24 hours.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for the desired time (e.g., 10 minutes) at 37°C. Include an unstimulated control.

-

-

Fixation:

-

Wash cells twice with ice-cold PBS.

-

Fix cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-phospho-EGFR antibody in Blocking Buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash cells three times with PBS.

-

Dilute the sulfo-cyanine conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the fluorescence using a fluorescence microscope with appropriate filter sets for the sulfo-cyanine dye and DAPI.

-

Visualizing Complex Biological Processes

Graphviz diagrams provide a clear and concise way to represent complex workflows and signaling pathways.

A Technical Guide to Cy7.5 Diacid(diso3) for Near-Infrared (NIR) Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 diacid(diso3), a near-infrared (NIR) fluorescent dye, and its applications in advanced fluorescence imaging. This document details the dye's core properties, provides structured experimental protocols, and visualizes key biological and experimental workflows.

Introduction to Cy7.5 Diacid(diso3)

Cy7.5 diacid(diso3) is a heptamethine cyanine dye specifically engineered for near-infrared (NIR) fluorescence imaging. The NIR window (700-900 nm) is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios. The diacid and disulfonate moieties of this particular derivative enhance its water solubility, making it highly suitable for biological applications. Its structural similarity to indocyanine green (ICG), a clinically approved dye, is notable, though Cy7.5 often exhibits a higher fluorescence quantum yield.[1]

The primary applications of Cy7.5 diacid(diso3) and its derivatives include:

-

In Vivo Imaging: Non-invasive imaging of biological processes in small animals.[1]

-

Cancer Research: Visualization of tumors and metastases, often through passive accumulation or active targeting via conjugation to specific ligands.

-

Mitochondrial Imaging: Assessment of mitochondrial membrane potential, a key indicator of cellular health and apoptosis.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its photophysical properties. The key quantitative data for a representative Cy7.5 derivative are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | ~869.05 g/mol | [1] |

| Excitation Maximum (λex) | ~788 nm | [2] |

| Emission Maximum (λem) | ~808 nm | [2] |

| Molar Extinction Coefficient (ε) | ~223,000 L·mol⁻¹·cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [2][3] |

| Solubility | Good in water, DMF, and DMSO | |

| Storage Conditions | -20°C in the dark, desiccated |

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of Cy7.5 diacid(diso3). These protocols are intended as a starting point and may require optimization for specific experimental systems.

In Vitro Live-Cell Imaging

This protocol outlines the steps for staining live cells to visualize intracellular structures or assess cellular functions.

Materials:

-

Cy7.5 diacid(diso3) stock solution (1 mM in DMSO or water)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cultured cells on glass-bottom dishes or chamber slides

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.

-

Staining Solution Preparation: Dilute the Cy7.5 diacid(diso3) stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to reduce background fluorescence.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate NIR laser lines and emission filters (e.g., excitation at ~780 nm and emission collection at ~810 nm).

In Vivo Near-Infrared Fluorescence Imaging

This protocol describes a general procedure for non-invasive imaging in a mouse model.

Materials:

-

Cy7.5 diacid(diso3) sterile solution (e.g., 1 mg/mL in PBS)

-

Anesthetized animal (e.g., mouse)

-

In vivo imaging system with NIR fluorescence capabilities

Protocol:

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and place it in the imaging chamber. Acquire a baseline pre-injection image.

-

Probe Administration: Inject the Cy7.5 diacid(diso3) solution via an appropriate route (e.g., tail vein injection). The typical dose ranges from 0.1 to 1 mg/kg, which should be optimized.

-

Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and accumulation of the dye.

-

Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs, over time.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Cationic cyanine dyes accumulate in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm, an early hallmark of apoptosis, leads to reduced dye accumulation and fluorescence intensity.

Materials:

-

Cy7.5 diacid(diso3)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial membrane potential uncoupler (positive control)

-

Cultured cells

-

Imaging medium

Protocol:

-

Cell Seeding: Seed cells in a multi-well imaging plate.

-

Induce Apoptosis (Optional): Treat cells with an apoptosis-inducing agent for the desired time.

-

Positive Control: Treat a set of cells with 10-50 µM CCCP for 15-30 minutes to depolarize the mitochondria.

-

Staining: Stain all cell populations (healthy, apoptotic, and CCCP-treated) with Cy7.5 diacid(diso3) as described in Protocol 3.1.

-

Imaging and Analysis: Acquire fluorescence images and quantify the mean fluorescence intensity of the mitochondria in each condition. A decrease in fluorescence intensity in treated cells compared to healthy cells indicates mitochondrial depolarization.

References

The Photostability of Cy7.5 Diacid(diso3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the photostability of Cy7.5 diacid(diso3), a near-infrared (NIR) cyanine dye. Understanding the photochemical behavior of this fluorophore is critical for its effective application in sensitive and quantitative biological imaging and therapeutic applications. This document provides a summary of its photostability characteristics, detailed experimental protocols for its assessment, and visual representations of key pathways and workflows.

Introduction to Cy7.5 Diacid(diso3)

Core Concepts of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The primary mechanism of photobleaching for many cyanine dyes, including those in the Cy7.5 family, involves the reaction of the excited-state dye with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the polymethine chain of the dye, causing irreversible degradation and loss of fluorescence.

Several factors influence the photostability of cyanine dyes:

-

Molecular Structure: Modifications to the core structure, such as the addition of sulfonate groups, can impact photostability.[]

-

Solvent Environment: The polarity and viscosity of the solvent can affect the rates of photobleaching reactions. Generally, cyanine dyes exhibit greater stability in organic solvents compared to aqueous solutions.

-

Oxygen Concentration: The presence of dissolved oxygen is a key driver of photobleaching. Deoxygenating the solvent can significantly enhance dye stability.

-

Excitation Intensity: Higher light intensity leads to a faster rate of photobleaching.

Quantitative Photostability Data

While specific data for Cy7.5 diacid(diso3) is limited, the following table summarizes the photobleaching quantum yields (Φb) for the structurally similar heptamethine cyanine dye, Indocyanine Green (ICG), in various environments. The photobleaching quantum yield represents the probability that an absorbed photon will lead to the irreversible destruction of the fluorophore. A lower Φb value indicates higher photostability.

| Compound | Solvent/Environment | Photobleaching Quantum Yield (Φb) |

| Indocyanine Green (ICG) | Water | ~ 1 x 10⁻⁵ |

| Indocyanine Green (ICG) | Ethanol | ~ 5 x 10⁻⁷ |

| Indocyanine Green (ICG) | DMSO | ~ 2 x 10⁻⁷ |

Note: Data presented is for the related compound Indocyanine Green and should be considered as an approximation for Cy7.5 diacid(diso3).

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φb)

This protocol describes a comparative method for determining the photobleaching quantum yield of a fluorescent dye in solution.

Materials:

-

Spectrofluorometer with a temperature-controlled cuvette holder and a light source with adjustable intensity (e.g., Xenon arc lamp).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Cy7.5 diacid(diso3) solution of known concentration in the desired solvent.

-

A reference dye with a known photobleaching quantum yield in the same solvent (e.g., a well-characterized cyanine dye).

-

Solvent for dissolving the dyes (e.g., phosphate-buffered saline (PBS), ethanol, DMSO).

-

Stir bar and magnetic stirrer.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cy7.5 diacid(diso3) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Repeat the process for the reference dye.

-

-

Photobleaching Experiment:

-

Place a cuvette containing the dye solution and a small stir bar in the spectrofluorometer.

-

Set the excitation and emission wavelengths to the maxima of the dye.

-

Continuously illuminate the sample with a constant, high-intensity light from the spectrofluorometer's light source.

-

Record the fluorescence intensity as a function of time. The intensity will decrease as the dye photobleaches.

-

Continue the measurement until the fluorescence intensity has decreased significantly (e.g., by 50%).

-

Repeat the experiment for the reference dye under identical conditions (excitation wavelength, intensity, and solvent).

-

-

Data Analysis:

-

Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I₀)) versus time for both the sample and the reference.

-

The slope of this plot is the photobleaching rate constant (k_pb).

-

The photobleaching quantum yield of the sample (Φb_sample) can be calculated using the following equation:

Φb_sample = Φb_ref * (k_pb_sample / k_pb_ref) * (ε_ref / ε_sample)

where:

-

Φb_ref is the photobleaching quantum yield of the reference dye.

-

k_pb_sample and k_pb_ref are the photobleaching rate constants of the sample and reference, respectively.

-

ε_sample and ε_ref are the molar extinction coefficients of the sample and reference at the excitation wavelength.

-

-

Visualizations

Chemical Structure of Sulfo-Cy7.5 Dicarboxylic Acid

Caption: Chemical structure of a representative sulfo-Cy7.5 dicarboxylic acid.

Photodegradation Pathway of a Heptamethine Cyanine Dye

References

Quantum Yield of Cy7.5 Diacid (diso3) in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of Cy7.5 diacid (diso3), a near-infrared (NIR) cyanine dye, in aqueous buffer solutions. Given the environmental sensitivity of cyanine dyes, a definitive quantum yield value is often elusive. Instead, this document focuses on the critical factors influencing fluorescence quantum yield and provides a detailed experimental protocol for its accurate determination. This information is essential for researchers utilizing Cy7.5 diacid (diso3) in quantitative fluorescence-based assays and for professionals in drug development requiring precise characterization of labeled conjugates.

Factors Influencing the Quantum Yield of Cyanine Dyes

The fluorescence quantum yield of cyanine dyes, including Cy7.5 diacid (diso3), is not an intrinsic constant but is highly dependent on the dye's immediate environment. The primary reason for the typically low quantum yield of cyanine dyes in non-viscous aqueous solutions is the process of cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway for the excited state.[1][2][3][4] The following table summarizes the key factors that can modulate the quantum yield of these dyes in aqueous buffers.

| Factor | Effect on Quantum Yield | Mechanism |

| Solvent Viscosity | Increases with increasing viscosity | Higher viscosity restricts the rotational motion of the polymethine chain, thereby inhibiting non-radiative cis-trans isomerization and favoring fluorescence emission.[1][5] |

| Temperature | Decreases with increasing temperature | Increased thermal energy promotes the non-radiative cis-trans isomerization pathway, leading to a lower fluorescence quantum yield.[1] |

| Aggregation | Generally decreases upon aggregation | The formation of dye aggregates can lead to self-quenching, which provides an additional non-radiative decay pathway and reduces the overall fluorescence intensity. The low solubility of some cyanine dyes in aqueous solutions can promote aggregation.[1][4] |

| Conjugation to Biomolecules | Typically increases | Covalent attachment to larger molecules like proteins or nucleic acids can sterically hinder the cis-trans isomerization of the dye, leading to a significant enhancement of the quantum yield.[1][5] |

| Solvent Polarity and pH | Variable | The influence of solvent polarity and pH on the quantum yield can be complex and dye-specific, affecting the electronic structure and stability of the fluorophore.[6] |

| Presence of Quenchers | Decreases | Certain molecules in the solution can act as collisional quenchers, deactivating the excited state of the dye through non-radiative energy transfer. |

Experimental Protocol for Determining Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[6][7][8] This technique involves comparing the fluorescence properties of the sample of interest (in this case, Cy7.5 diacid (diso3)) to a well-characterized fluorescence standard with a known quantum yield in the same spectral region.

Materials and Equipment

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes (10 mm path length)

-

Volumetric flasks and pipettes

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Cy7.5 diacid (diso3) stock solution

-

Fluorescence standard with a known quantum yield in the near-infrared range (e.g., Indocyanine Green in DMSO, although solvent matching is ideal)

-

High-purity solvent for the standard if different from the aqueous buffer

Procedure

-

Preparation of Solutions:

-

Prepare a series of five dilutions of the Cy7.5 diacid (diso3) in the desired aqueous buffer. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[8]

-

Prepare a series of five dilutions of the fluorescence standard in the same absorbance range. If a different solvent is used for the standard, this must be accounted for in the final calculation.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions.

-

For each solution, note the absorbance value at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

-

Record the corrected fluorescence emission spectrum for each of the prepared solutions.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the Cy7.5 diacid (diso3) and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the slope (gradient) of the line.

-

The quantum yield of the Cy7.5 diacid (diso3) can then be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦX is the quantum yield of the sample (Cy7.5 diacid (diso3)).

-

ΦST is the known quantum yield of the standard.

-

GradX is the gradient of the plot for the sample.

-

GradST is the gradient of the plot for the standard.

-

ηX is the refractive index of the sample solution (the aqueous buffer).

-

ηST is the refractive index of the standard solution.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the quantum yield of Cy7.5 diacid (diso3).

Caption: Workflow for Quantum Yield Determination.

This guide provides a framework for understanding and measuring the quantum yield of Cy7.5 diacid (diso3) in aqueous buffers. By carefully controlling experimental conditions and following a rigorous protocol, researchers can obtain reliable quantum yield values that are crucial for the accurate interpretation of fluorescence-based data in their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. iss.com [iss.com]

Cy7.5 Diacid(diso3): A Technical Guide for Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 diacid(diso3), a near-infrared (NIR) fluorescent dye with significant applications in molecular biology. This document details its core properties, provides structured data for easy comparison, and offers detailed experimental protocols for its use in key applications.

Introduction to Cy7.5 Diacid(diso3)

Cy7.5 diacid(diso3), chemically referred to as sulfo-Cyanine7.5 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye. Its structure incorporates sulfonic acid groups, which enhance its hydrophilicity, and two carboxylic acid groups that can be activated for conjugation to biomolecules. The dye's fluorescence in the NIR spectrum (approximately 750-810 nm) makes it an invaluable tool for deep-tissue in vivo imaging, as light in this range experiences reduced absorption and scattering by biological tissues.[1] This property, combined with a high extinction coefficient and good quantum yield, allows for highly sensitive detection in various biological assays.

The primary applications of Cy7.5 diacid(diso3) in molecular biology revolve around its ability to be conjugated to proteins, antibodies, and nucleic acids.[1] These fluorescently labeled biomolecules can then be used to visualize cellular structures, track molecules in real-time, and quantify biological processes. Key areas of application include in vivo imaging, fluorescence microscopy, and flow cytometry.[1]

Quantitative Data

The photophysical properties of sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~778 nm | [2] |

| Emission Maximum (λem) | ~797 nm | [2] |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [2] |

| Stokes Shift | ~19 nm | Calculated from[2] |

| Molecular Weight | 1183.51 g/mol | [2] |

| Solubility | Good in water, DMF, DMSO | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Cy7.5 diacid(diso3).

Antibody Conjugation with sulfo-Cyanine7.5 dicarboxylic acid NHS Ester

This protocol describes the conjugation of sulfo-Cyanine7.5 dicarboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester, to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily on lysine residues, to form a stable amide bond.

Materials:

-

Antibody (1 mg/mL in amine-free buffer, e.g., PBS)

-

sulfo-Cyanine7.5 NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.5

-

Desalting spin column (e.g., Sephadex® G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol:

-

Prepare the Antibody:

-

Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.

-

If the antibody solution contains substances with primary amines (e.g., Tris, glycine, or ammonium ions), it must be dialyzed against PBS.

-

-

Prepare the Dye Solution:

-

Immediately before use, dissolve the sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Adjust the pH of the Antibody Solution:

-

Add 1 M sodium bicarbonate solution to the antibody solution to a final concentration of 0.1 M. The final pH should be between 8.0 and 9.0.

-

-

Conjugation Reaction:

-

Add the calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.

-

-

Purification of the Conjugate:

-

Prepare a desalting spin column according to the manufacturer's instructions.

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column.

-

Centrifuge the column to separate the labeled antibody from the unconjugated dye. The labeled antibody will be in the eluate.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (~778 nm).

-

In Vivo Imaging using Cy7.5-labeled Antibodies

This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model using an antibody labeled with Cy7.5.

Materials:

-

Cy7.5-labeled antibody

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system with appropriate NIR filters

-

Anesthetic

-

Sterile saline or PBS

Protocol:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Place the animal in the imaging chamber.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.

-

-

Injection of Labeled Antibody:

-

Dilute the Cy7.5-labeled antibody in sterile saline or PBS to the desired concentration.

-

Inject the labeled antibody into the animal, typically via tail vein injection. The optimal dose will need to be determined empirically.

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs over time.

-

Flow Cytometry using Cy7.5-conjugated Antibodies

This protocol provides a general workflow for staining cells with a Cy7.5-conjugated antibody for analysis by flow cytometry.

Materials:

-

Cell suspension

-

Cy7.5-conjugated antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer with a laser and detector suitable for NIR dyes (e.g., ~785 nm excitation and >800 nm emission filter)

Protocol:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cells in cold flow cytometry staining buffer.

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Incubate the cells with an Fc receptor blocking agent to reduce non-specific antibody binding.

-

-

Staining:

-

Add the Cy7.5-conjugated antibody at the predetermined optimal concentration.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells two to three times with cold flow cytometry staining buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in an appropriate volume of staining buffer.

-

Analyze the cells on a flow cytometer.

-

Conclusion

Cy7.5 diacid(diso3) is a powerful near-infrared fluorescent probe with broad applications in molecular biology. Its excellent photophysical properties and water solubility make it an ideal choice for sensitive in vivo imaging and other fluorescence-based assays. The detailed protocols and structured data provided in this guide are intended to facilitate the successful application of this versatile dye in a variety of research and development settings.

References

Methodological & Application

Protocol for Labeling Antibodies with Cy7.5 Diacid(diso3) NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Cy7.5 diacid(diso3) NHS ester, a near-infrared (NIR) fluorescent dye. This procedure is critical for a variety of applications, including in vivo imaging, flow cytometry, and western blotting, where the high sensitivity and deep tissue penetration of NIR fluorescence are advantageous. The protocol covers antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage.

Materials and Reagents

| Reagent/Material | Specifications |

| Antibody of Interest | Purified, in an amine-free buffer (e.g., PBS) |

| Cy7.5 diacid(diso3) NHS ester | High purity, stored desiccated at -20°C |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, freshly opened |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |

| Purification Column | e.g., Sephadex G-25 spin column or FPLC system |

| Storage Buffer | PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional) |

Experimental Protocols

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved through dialysis or by using a desalting spin column.

-

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.[1] Higher concentrations can improve labeling efficiency.

Dye Preparation

The Cy7.5 diacid(diso3) NHS ester is moisture-sensitive and should be handled accordingly.

-

Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.

Antibody Labeling Reaction

This procedure is based on a 1 mg scale of antibody labeling.

-

Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.

-

Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.

-

Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

Method A: Spin Column Purification

-

Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the center of the resin bed.

-

Centrifuge the column to collect the purified antibody conjugate. This method is rapid and suitable for small-scale purifications.

Method B: Fast Protein Liquid Chromatography (FPLC)

-

Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.

-

Load the reaction mixture onto the column.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).

-

Pool the fractions containing the labeled antibody, which will be the first peak to elute.

Characterization of the Conjugate

Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm and 749 nm (the absorbance maximum for Cy7.5).

-

Calculate the DOL using the following formula:

DOL = (A749 / εdye) / ((A280 - (A749 * CF)) / εprotein)

-

A749 and A280 are the absorbances at the respective wavelengths.

-

εdye is the molar extinction coefficient of Cy7.5 (~250,000 M-1cm-1).

-

εprotein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG).

-

CF is the correction factor for the dye's absorbance at 280 nm (~0.05).

-

For in vivo imaging applications, an optimal DOL is typically between 2 and 4.[2]

Storage of the Conjugate

Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%). Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve efficiency. |

| Buffer pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines. |

| Molar Ratio (Dye:Ab) | 10:1 to 20:1 | May need optimization depending on the antibody. |

| Reaction Time | 1 hour | At room temperature, protected from light. |

Table 2: Expected Outcomes

| Parameter | Expected Range | Method |

| Degree of Labeling (DOL) | 2 - 8 | Spectrophotometry |

| Antibody Recovery (Spin Column) | > 80% | A280 measurement post-purification |

| Antibody Recovery (FPLC) | 70 - 90% | A280 measurement post-purification |

Table 3: Conjugate Stability

| Storage Condition | Timeframe | Expected Activity Retention |

| 4°C with stabilizer | 6 months | > 90% |

| -20°C (with 50% glycerol) | > 1 year | > 95% |

| -80°C (aliquoted) | > 1 year | > 95% |

Visualizations

References

Application Note: Covalent Conjugation of Cy7.5 Diacid(diso3) to Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), are invaluable tools in biological research and drug development. Their emission wavelength in the NIR spectrum (750-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making them ideal for in vivo imaging and other sensitive applications[1]. Cy7.5 diacid(diso3) is a water-soluble derivative of the Cy7.5 dye, featuring two carboxylic acid groups. These groups are not directly reactive with proteins but can be chemically activated to form stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues) on a target protein.

This application note provides a detailed protocol for the covalent conjugation of Cy7.5 diacid(diso3) to proteins using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method first activates the carboxylic acid groups on the dye to create a semi-stable Sulfo-NHS ester, which then efficiently reacts with primary amines on the protein in a subsequent step. This two-step process is preferred as it can minimize protein polymerization, a common issue with single-step EDC reactions[2].

Principle of the Method

The conjugation of Cy7.5 diacid to proteins via EDC and Sulfo-NHS chemistry occurs in two main stages:

-

Activation of Cy7.5 Diacid: EDC reacts with the carboxylic acid groups on the Cy7.5 diacid to form a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS is added to this reaction to convert the unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0)[3].

-

Conjugation to the Protein: The activated Cy7.5-Sulfo-NHS ester is then mixed with the protein solution at a slightly alkaline pH (7.2-8.5). The Sulfo-NHS ester readily reacts with primary amine groups on the protein (primarily on lysine residues) to form a stable amide bond, covalently linking the Cy7.5 dye to the protein.

A schematic of this chemical reaction is presented below.

Materials and Reagents

Equipment

-

Microcentrifuge

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Vortex mixer

-

Stir plate and stir bars

-

Gel filtration or size-exclusion chromatography system (e.g., gravity-flow column, FPLC)

-

Dialysis cassettes or centrifugal ultrafiltration units

Reagents

-

Protein to be labeled (e.g., antibody, enzyme)

-

Cy7.5 diacid(diso3)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Deionized water

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the protein for reaction with the activated dye[2].

Experimental Protocols

This section details the step-by-step procedure for conjugating Cy7.5 diacid to a protein.

Protein Preparation

-

Dissolve the protein in the Conjugation Buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

-

If the protein solution contains any low molecular weight amine-containing substances (e.g., Tris, glycine, sodium azide), they must be removed. This can be achieved by dialysis against the Conjugation Buffer or by using a desalting column.

Preparation of Reagent Stock Solutions

-

Cy7.5 Diacid Stock (10 mM): Prepare a 10 mM stock solution of Cy7.5 diacid in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

-

EDC Stock (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer to a final concentration of 100 mM. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it must be prepared fresh.

-

Sulfo-NHS Stock (100 mM): Immediately before use, dissolve Sulfo-NHS in chilled Activation Buffer to a final concentration of 100 mM.

Activation of Cy7.5 Diacid

-

In a microcentrifuge tube, combine the following reagents in order:

-

10 µL of 10 mM Cy7.5 diacid stock solution

-

50 µL of Activation Buffer (0.1 M MES, pH 6.0)

-

20 µL of 100 mM Sulfo-NHS stock solution

-

20 µL of 100 mM EDC stock solution

-

-

Vortex the mixture gently and incubate at room temperature for 15-30 minutes in the dark.

Conjugation of Activated Cy7.5 to Protein

-

Add the entire 100 µL of the activated Cy7.5-Sulfo-NHS ester solution to your protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any unreacted Sulfo-NHS esters.

Purification of the Cy7.5-Protein Conjugate

It is crucial to remove unconjugated Cy7.5 and reaction byproducts from the final conjugate. Gel filtration chromatography (size exclusion) is the recommended method.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with Conjugation Buffer (PBS, pH 7.4).

-

Carefully load the quenched reaction mixture onto the column.

-

Elute the conjugate with PBS. The Cy7.5-protein conjugate, being larger, will elute first as a colored fraction. The smaller, unconjugated dye molecules and byproducts will be retained longer and elute later.

-

Collect the fractions containing the purified conjugate. The success of the separation can be monitored visually (the first colored band is the conjugate) and by measuring the absorbance of the fractions.

Characterization of the Conjugate

After purification, the conjugate should be characterized to determine its concentration and the degree of labeling.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements from a UV-Vis spectrophotometer[4][5][6][7].

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (~750 nm, A₇₅₀).

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

-

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A₇₅₀: Absorbance of the conjugate at ~750 nm.

-

CF₂₈₀: Correction factor for Cy7.5 at 280 nm (A₂₈₀ / A₇₅₀ of the free dye). This value is approximately 0.05 for Cy7.5.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

-

Calculate the concentration of the conjugated dye.

-

Dye Concentration (M) = A₇₅₀ / ε_dye

-

ε_dye: Molar extinction coefficient of Cy7.5 at ~750 nm (~250,000 M⁻¹cm⁻¹).

-

-

-

Calculate the Degree of Labeling.

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

For antibodies like IgG, an optimal DOL is typically between 2 and 10[7].

Data Presentation

To determine the optimal conjugation conditions, it is recommended to perform the reaction with varying molar ratios of dye to protein. The results can be summarized as follows:

| Molar Ratio (Dye:Protein) | Protein Concentration (mg/mL) | A₂₈₀ | A₇₅₀ | Calculated DOL |

| 5:1 | [Insert Value] | [...] | [...] | [...] |

| 10:1 | [Insert Value] | [...] | [...] | [...] |

| 20:1 | [Insert Value] | [...] | [...] | [...] |

| 40:1 | [Insert Value] | [...] | [...] | [...] |

Visualization of Workflows and Pathways

Experimental Workflow for Protein Conjugation

Caption: Workflow for Cy7.5 diacid conjugation to proteins.

Example Signaling Pathway: Receptor Internalization

The following diagram illustrates a common application for fluorescently labeled proteins, such as tracking the internalization of a ligand-receptor complex.

Caption: Tracking receptor-mediated endocytosis with a Cy7.5-labeled ligand.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Degree of Labeling (DOL) | Inactive EDC or Sulfo-NHS. | Use fresh, high-quality EDC and Sulfo-NHS. Prepare stock solutions immediately before use. |

| Incorrect buffer pH. | Ensure Activation Buffer is at pH 6.0 and Conjugation Buffer is between pH 7.2-8.5. | |

| Presence of competing amines. | Remove all amine-containing substances from the protein solution via dialysis or desalting. | |

| Insufficient molar excess of dye. | Increase the molar ratio of activated dye to protein and optimize. | |

| Protein Precipitation/Aggregation | High degree of labeling. | Reduce the molar ratio of dye to protein. Over-labeling can decrease protein solubility. |

| Protein instability. | Perform the conjugation reaction at 4°C. Ensure the protein is stable in the chosen buffer. | |

| High Background Signal | Incomplete removal of free dye. | Ensure thorough purification. Pool only the initial colored fractions from the gel filtration column. |

| Non-specific binding of the dye. | Increase the stringency of washing steps in the final application (e.g., add Tween-20 to wash buffers). |

References

- 1. m.youtube.com [m.youtube.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. spectra.arizona.edu [spectra.arizona.edu]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes and Protocols for In Vivo Imaging of Small Animals with Cy7.5 diacid(diso3)

For Researchers, Scientists, and Drug Development Professionals

Introduction